Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

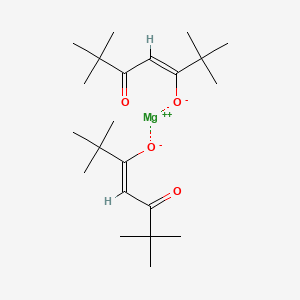

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous: is a coordination compound where magnesium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is often used in various chemical processes due to its stability and reactivity. It is particularly notable for its role in metal-organic chemical vapor deposition (MOCVD) and other applications requiring precise control over metal incorporation.

作用機序

Target of Action

Magnesium compounds, including Magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, primarily target a variety of enzymes and proteins in the human body. Magnesium is an essential cofactor for over 300 enzymes involved in various biochemical reactions . It plays a crucial role in nerve impulse transmission, muscle contraction, and the synthesis of proteins, nucleic acids, and antioxidants .

Mode of Action

Magnesium compounds interact with their targets by binding to specific sites on enzymes and proteins, thereby influencing their function. For instance, in the case of magnesium sulfate, it causes direct inhibition of action potentials in myometrial muscle cells, leading to a decrease in the frequency and force of contractions . Magnesium also regulates the movement of ions through voltage-dependent Na+, K+, and Ca2+ channels within myocardial tissues .

Biochemical Pathways

Magnesium plays a vital role in several biochemical pathways. It is involved in the activity of intracellular proteins related to insulin secretion in β-pancreatic cells, such as glucokinase, ATPase, and protein kinase C . Furthermore, magnesium participates directly in insulin sensitivity and signaling in peripheral tissues, acting in the phosphorylation of the receptor tyrosine kinase and the insulin receptor substrates .

Pharmacokinetics

The pharmacokinetics of magnesium compounds involve their absorption, distribution, metabolism, and excretion (ADME). When taken orally, magnesium promotes bowel evacuation by causing osmotic retention of fluid, which distends the colon with increased peristaltic activity . Parenterally, magnesium decreases acetylcholine in motor nerve terminals and acts on the myocardium by slowing the rate of S-A node impulse formation and prolonging conduction time .

Result of Action

The molecular and cellular effects of magnesium’s action are diverse. It can lead to changes in cell membrane permeability, induce oxidative stress, and ultimately lead to cell death . In the context of disease management, magnesium sulfate is gaining popularity as an initial treatment in the management of various dysrhythmias, particularly torsades de pointes, and dysrhythmias secondary to TCA overdose or digitalis toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of magnesium compounds. For instance, magnesium, particularly magnesium carbonate, can alter soil pH levels, indirectly influencing the availability and uptake of other essential nutrients .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium typically involves the reaction of magnesium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent. A common method includes dissolving magnesium chloride in anhydrous ethanol, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired complex. The product is usually purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the production process. Additionally, the control of reaction parameters such as temperature, pressure, and solvent composition is crucial to obtain a high-quality product .

化学反応の分析

Types of Reactions: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of magnesium oxide and other by-products.

Reduction: It can be reduced to form lower oxidation state magnesium compounds.

Substitution: The ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.

Major Products:

Oxidation: Magnesium oxide.

Reduction: Lower oxidation state magnesium complexes.

Substitution: New magnesium complexes with different ligands.

科学的研究の応用

Chemistry: In chemistry, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is used as a precursor in the synthesis of other magnesium-containing compounds. It is also employed in MOCVD processes to deposit thin films of magnesium oxide or other magnesium-based materials.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related complexes are studied for their potential biological activities and as models for magnesium-containing enzymes.

Industry: In the industrial sector, this compound is crucial for the production of high-purity magnesium films and coatings. It is also used in the manufacturing of advanced materials and electronic components .

類似化合物との比較

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc

Comparison: Compared to these similar compounds, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is unique due to its specific reactivity and stability. For instance, the magnesium complex is often preferred in MOCVD processes for its ability to produce high-quality magnesium oxide films. In contrast, the barium and copper analogs are used for different applications, such as the deposition of barium-containing superconductors or copper films.

生物活性

Chemical Identity and Properties

- Chemical Formula : Mg C11H19O2)2

- CAS Number : 21361-35-3

- Molecular Weight : 390.85 g/mol

- Appearance : White powder

- Purity : Minimum 98%

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium, anhydrous (commonly referred to as Mg(TMHD)₂) is a coordination compound where magnesium is chelated by two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is notable for its applications in various chemical processes, particularly in metal-organic chemical vapor deposition (MOCVD) and as a precursor for magnesium oxide thin films.

- Target Enzymes and Proteins : Magnesium plays a crucial role as a cofactor for over 300 enzymes involved in biochemical reactions. It influences enzyme activity by binding to specific sites.

-

Biochemical Pathways :

- Magnesium is integral to pathways involving insulin secretion in β-pancreatic cells.

- It modulates intracellular signaling pathways via proteins such as glucokinase and protein kinase C.

-

Cellular Effects :

- Changes in cell membrane permeability.

- Induction of oxidative stress leading to potential cell death under certain conditions.

Pharmacokinetics

The pharmacokinetic profile of magnesium compounds includes absorption through the gastrointestinal tract when taken orally, resulting in osmotic retention of fluid that promotes bowel evacuation. The distribution involves interaction with various tissues where magnesium is stored or utilized in enzymatic processes.

Case Studies and Research Findings

-

Study on Thermal Stability and Vapor Pressure :

A study examined the thermal stability and vapor pressure of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium in producing magnesium oxide thin films via plasma-assisted processes. The findings highlighted the compound's effectiveness in maintaining stability under high temperatures necessary for vapor deposition techniques . -

Role in Metal-Organic Frameworks (MOFs) :

Research has indicated that derivatives of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium can be employed in synthesizing metal-organic frameworks due to their structural properties and reactivity with other ligands .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Mechanism of Action | Binds to enzymes; modulates biochemical pathways |

| Pharmacokinetics | Absorption via GI tract; promotes bowel movement |

| Cellular Effects | Alters membrane permeability; induces oxidative stress |

| Research Applications | Used in MOCVD; studied for metal-organic frameworks |

特性

CAS番号 |

21361-35-3 |

|---|---|

分子式 |

C22H38MgO4 |

分子量 |

390.8 g/mol |

IUPAC名 |

magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/2C11H20O2.Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |

InChIキー |

CRXDSVLUYRBFFD-ATMONBRVSA-L |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] |

異性体SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mg+2] |

正規SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。